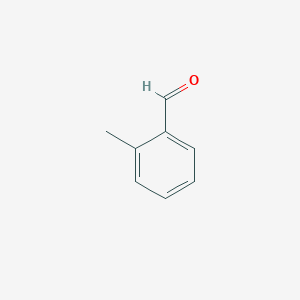

2-Methylbenzaldehyde

Cat. No. B042018

Key on ui cas rn:

529-20-4

M. Wt: 120.15 g/mol

InChI Key: BTFQKIATRPGRBS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05104504

Procedure details

The experimental procedure was substantially the same as in Example excepting replacement of the benzene as the starting hydrocarbon compound with the same volume of toluene. The reaction mixture after completion of the reaction contained position isomers of methylbenzyl alcohol in a total molar yield of 6332% based on the amount of the rhodium complex used as the catalyst including o-, m- and p-methylbenzyl alcohols in a proportion of 3:60:37. 2-phenylethyl alcohol was not detected in the reaction mixture. Tolualdehyde was produced in a molar yield of 385% as a total value for the o-, m and p-isomers relative to the rhodium complex used as the catalyst.

[Compound]

Name

hydrocarbon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

m- and p-methylbenzyl alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

385%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1C=CC=CC=1.C[CH:8]([OH:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C1(CCO)C=CC=CC=1>C1(C)C=CC=CC=1>[C:14]1([CH3:1])[C:9]([CH:8]=[O:15])=[CH:10][CH:11]=[CH:12][CH:13]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

[Compound]

|

Name

|

hydrocarbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C1=CC=CC=C1)O

|

Step Four

[Compound]

|

Name

|

m- and p-methylbenzyl alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)CCO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1(C(=CC=CC1)C=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 385% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |